Hafnium dinitrate oxide

Description

Properties

IUPAC Name |

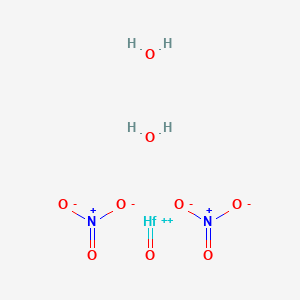

oxohafnium(2+);dinitrate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2NO3.2H2O.O/c;2*2-1(3)4;;;/h;;;2*1H2;/q+2;2*-1;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDJKLZDRCSWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O=[Hf+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4HfN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process begins with the generation of N₂O₅ gas through the dehydration of fuming nitric acid using P₂O₅:

Subsequent condensation of N₂O₅ onto HfCl₄ at cryogenic temperatures (−196°C) initiates ligand exchange:

The intermediate Hf(NO₃)₄ is thermally decomposed to yield this compound:

Table 1: Optimal Reaction Parameters for N₂O₅-Mediated Synthesis

Purification and Sublimation

Post-reaction purification is critical to eliminate residual chlorine and NOₓ byproducts. Dynamic vacuum pumping at 60°C removes volatile impurities, followed by sublimation at 120°C under reduced pressure (0.2 mmHg). XPS analysis confirms chlorine-free films after this step, with oxygen-rich stoichiometry (O:Hf ratio ≈ 2.1:1).

Alternative Nitric Acid-Based Routes

While less common, direct reaction of HfCl₄ with concentrated nitric acid has been explored. This method avoids N₂O₅ generation but requires stringent control over hydrolysis rates to prevent hafnium oxide hydrate precipitation.

Aqueous-Phase Synthesis

Dissolving HfCl₄ in 68% HNO₃ at 0°C followed by gradual warming to 25°C produces a clear solution of this compound. However, yields are lower (70–75%) due to competing hydrolysis:

Table 2: Comparative Performance of Synthesis Routes

| Method | Purity (%) | Yield (%) | Chlorine Content |

|---|---|---|---|

| N₂O₅-mediated | 99.99 | 95–98 | <0.01 ppm |

| Direct HNO₃ | 99.5 | 70–75 | 50–100 ppm |

Molten-Salt Synthesis for Nanoparticle Integration

Recent advances adapt molten-salt synthesis (MSS) to produce this compound nanoparticles. As demonstrated for lanthanum hafnate systems, MSS enables control over particle size (5–50 nm) by modulating ammonium hydroxide concentration during precursor dissolution.

Protocol Overview

-

Precursor dissolution : HfCl₄ and HNO₃ are dissolved in LiNO₃-KNO₃ eutectic (m.p. 125°C).

-

Thermal treatment : Heating to 300°C for 6 hours induces nanoparticle nucleation.

-

Washing : Centrifugation removes salt matrix, yielding phase-pure HfN₂O₇ nanoparticles.

This method achieves 85–90% yields with BET surface areas of 150–200 m²/g, suitable for catalytic applications.

Industrial-Scale Production Challenges

Despite laboratory success, scaling this compound synthesis faces three key hurdles:

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric analysis reveals a two-stage decomposition pathway:

Kinetic Parameters :

| Stage | Temperature Range (°C) | Mass Loss (%) | Product |

|---|---|---|---|

| 1 | 160–220 | 28.5 | HfO(NO₃)₂ → HfO₂·H₂O |

| 2 | 300–450 | 41.2 | HfO₂·H₂O → HfO₂ |

Hydrolysis and Aqueous Reactivity

In aqueous solutions, HfO(NO₃)₂ undergoes partial hydrolysis, forming colloidal hafnium oxyhydroxide:

Key Observations :

-

Solutions are acidic (pH < 1) due to nitric acid liberation .

-

Nitrate ligands remain stable in neutral conditions but degrade in reducing environments (e.g., presence of organic compounds) .

Oxidizing Behavior

As a strong oxidizer, HfO(NO₃)₂ reacts vigorously with:

-

Organic materials : Exothermic decomposition with cellulose (ΔH = -210 kJ/mol) .

-

Metals : Rapid oxidation of aluminum powder, releasing NOₓ gases .

Safety Data :

| Property | Value |

|---|---|

| Oxidizing Potential (UN) | Class 5.1, PG III |

| Autoignition Temperature | Not applicable (non-flammable) |

Electrochemical Interactions

Nitrogen-plasma-treated HfO(NO₃)₂ derivatives exhibit catalytic activity in acidic media:

-

Hydrogen Evolution Reaction (HER) : Onset potential near 0 V vs. RHE, with Tafel slope of 110 mV/dec .

-

Nitrate Reduction : NO₃⁻ ligands destabilize under cathodic potentials, forming NH₃ or N₂O .

Coordination Chemistry

HfO(NO₃)₂ adopts a distorted octahedral geometry in the solid state:

Scientific Research Applications

2.1. High-k Dielectric Materials

Hafnium oxide, derived from hafnium dinitrate oxide, is utilized as a high-k dielectric in transistors and capacitors. Its high dielectric constant allows for reduced leakage currents and improved performance in semiconductor devices.

- Transistor Technology : HfO2 films are used in gate dielectrics for advanced transistors, enabling scaling down of device dimensions while maintaining performance.

- Capacitors : High-k materials are essential for increasing capacitance in smaller form factors, which is critical for modern electronic devices.

2.2. Thin Film Deposition Techniques

The deposition of hafnium oxide thin films can be achieved through various methods such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These techniques allow for precise control over film thickness and composition.

| Method | Description | Advantages |

|---|---|---|

| ALD | Self-limiting deposition technique | Precise thickness control |

| CVD | Vapor-phase process for thin films | Uniform coating over large areas |

3.1. Nanostructured Thin Films

This compound serves as a precursor for the synthesis of nanostructured HfO2 thin films, which exhibit unique electrical and optical properties.

- Nanoparticles : Hafnium oxide nanoparticles can be synthesized using hydrothermal methods, yielding materials with tunable properties suitable for applications in sensors and catalysis.

- Electrophoretic Deposition (EPD) : This technique is utilized to create uniform coatings of HfO2 nanoparticles on conductive substrates, enhancing their applicability in devices like capacitors and sensors .

3.2. Photovoltaic Devices

Hafnium oxide layers are being explored for use in photovoltaic devices due to their excellent passivation properties. The ultrathin layers of HfO2 can improve the efficiency of solar cells by reducing recombination losses .

4.1. Hafnium Oxide in Microelectronics

A study demonstrated the effectiveness of hafnium oxide as a gate dielectric material in advanced CMOS technology, highlighting improvements in device performance metrics such as threshold voltage stability and reduced leakage currents .

4.2. Synthesis Techniques

Research has shown that synthesizing this compound via controlled reactions leads to high yields of stable precursors suitable for various applications, including the production of high-quality HfO2 thin films with desirable electrical characteristics .

Mechanism of Action

The mechanism by which hafnium dinitrate oxide exerts its effects depends on its application. In radiation therapy, for example, this compound enhances the effects of radiation by increasing the production of reactive oxygen species (ROS) within cancer cells, leading to increased DNA damage and cell death. The molecular targets and pathways involved include the interaction of hafnium atoms with cellular components, leading to the generation of ROS and subsequent cellular damage.

Comparison with Similar Compounds

Data Tables

Table 1. Dielectric and Optical Properties

| Material | Dielectric Constant (κ) | Bandgap (eV) | Refractive Index |

|---|---|---|---|

| HfO₂ | 20–25 | 5.3–5.7 | 1.95 |

| ZrO₂ | 25–30 | 5.0–7.8 | 2.15 |

| Al₂O₃ | 9–10 | 6.0–8.4 | 1.76 |

| SiO₂ | 3.9 | 8.9 | 1.45 |

Table 2. Biomedical Performance

| Material | Luminescence Efficiency | Biocompatibility | FDA Approval |

|---|---|---|---|

| HfO₂ (doped) | High (europium/terbium) | High | Yes |

| Quantum Dots | High | Low (Cd toxicity) | No |

| Al₂O₃ | Moderate | Moderate | Limited |

Sources:

Q & A

Q. How can researchers control nanoparticle size distribution during hydrothermal synthesis of HfO₂?

- Methodological Answer : Introduce seed crystals (e.g., 2–5 nm m-HfO₂) to promote heterogeneous nucleation. Dynamic light scattering (DLS) monitors growth kinetics, while adjusting stirring rates (200–500 rpm) minimizes agglomeration. TEM confirms narrow size distributions (σ <10%) .

Cross-Disciplinary Applications

Q. What methodologies enable hafnium oxide’s use in high-power GaN HEMT devices?

- Methodological Answer : Deposit HfO₂ as a gate dielectric via ALD on AlGaN/SiC substrates. Optimize thickness (10–20 nm) to balance breakdown strength (>5 MV/cm) and transconductance (>200 mS/mm). TCAD simulations predict electric field distribution, validated by pulsed I-V measurements .

Q. How does hafnium oxide enhance computed tomography (CT) contrast compared to traditional agents?

- Methodological Answer : HfO₂’s high atomic number (Z=72) improves X-ray attenuation. Synthesize 20–50 nm nanoparticles via sol-gel, functionalize with PEG for biocompatibility, and validate CT Hounsfield units (HU >500) against iodine-based agents. In vivo studies track renal clearance rates .

Validation and Reproducibility

Q. What protocols ensure reproducibility in hafnium oxide resistive memory device fabrication?

- Methodological Answer : Standardize electrode deposition (e.g., Pt/TiN bottom, Au top) and HfO₂ thickness (5–10 nm). Use Keithley SourceMeter for consistent forming voltages (3–5 V). Statistical analysis of 100+ devices identifies cycle-to-cycle variability (<5%) .

Q. How can researchers validate phase purity in hafnium oxide nanoparticles when XRD peaks overlap with impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.